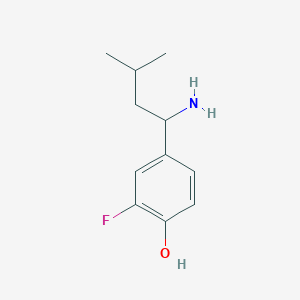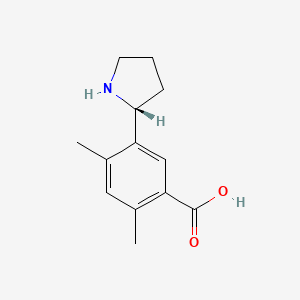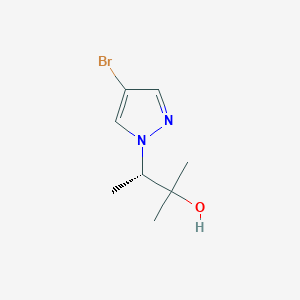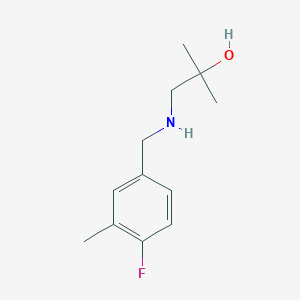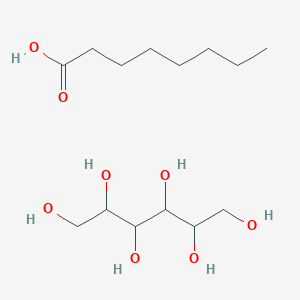
Sorbitan, octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sorbitan, octanoate: is an ester derived from the reaction between sorbitan and octanoic acid. It is a non-ionic surfactant commonly used in various industrial applications due to its emulsifying, stabilizing, and dispersing properties. This compound is particularly valued in the cosmetics, food, and pharmaceutical industries for its ability to enhance the texture and stability of products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sorbitan, octanoate typically involves the esterification of sorbitan with octanoic acid. The process begins with the dehydration of sorbitol to form sorbitan. This is achieved by heating sorbitol in the presence of a dehydration catalyst at temperatures ranging from 150°C to 175°C under nitrogen protection. Once sorbitan is formed, it is reacted with octanoic acid in the presence of an esterification catalyst at temperatures between 190°C and 210°C. The reaction is carried out under reduced pressure (4000-5000 Pa) until the desired acid and saponification values are achieved .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous monitoring and control of reaction conditions to ensure high yield and purity. Molecular distillation is often employed to purify the final product, resulting in a high-content, light-colored this compound suitable for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Sorbitan, octanoate primarily undergoes esterification reactions. It can also participate in hydrolysis under acidic or basic conditions, leading to the formation of sorbitan and octanoic acid. Additionally, it can be involved in transesterification reactions with other alcohols or acids.
Common Reagents and Conditions:
Esterification: Sorbitan and octanoic acid in the presence of an esterification catalyst.
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Other alcohols or acids in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Sorbitan and octanoic acid.
Transesterification: New esters formed from the reaction with different alcohols or acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sorbitan, octanoate is widely used as a surfactant in chemical reactions to enhance the solubility and stability of reactants and products. It is also employed in the synthesis of other esters and as a reagent in various organic transformations .
Biology: In biological research, this compound is used as an emulsifying agent in the preparation of biological samples and reagents. It helps in the stabilization of proteins and enzymes, making it valuable in biochemical assays and experiments .
Medicine: this compound is used in pharmaceutical formulations as an emulsifier and stabilizer. It is commonly found in creams, ointments, and lotions, where it helps to improve the texture and consistency of the product .
Industry: In the industrial sector, this compound is used in the production of cosmetics, food products, and cleaning agents. Its ability to form stable emulsions makes it an essential ingredient in many formulations .
Wirkmechanismus
Mechanism of Action: Sorbitan, octanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. This is achieved by the alignment of its hydrophilic and hydrophobic groups at the interface, which stabilizes the emulsion and prevents phase separation .
Molecular Targets and Pathways: The primary molecular targets of this compound are the interfaces between different phases in a mixture. By reducing surface tension, it facilitates the mixing and stabilization of otherwise immiscible components .
Vergleich Mit ähnlichen Verbindungen
- Sorbitan monostearate
- Sorbitan tristearate
- Sorbitan monooleate
- Sorbitan sesquioleate
- Sorbitan trioleate
Sorbitan, octanoate stands out due to its balance of hydrophilic and lipophilic properties, making it particularly effective in forming stable emulsions in various applications.
Eigenschaften
CAS-Nummer |
95508-00-2 |
|---|---|
Molekularformel |
C14H30O8 |
Molekulargewicht |
326.38 g/mol |
IUPAC-Name |
hexane-1,2,3,4,5,6-hexol;octanoic acid |
InChI |
InChI=1S/C8H16O2.C6H14O6/c1-2-3-4-5-6-7-8(9)10;7-1-3(9)5(11)6(12)4(10)2-8/h2-7H2,1H3,(H,9,10);3-12H,1-2H2 |
InChI-Schlüssel |
YYXXQRBVHQRHDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Rel-(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13339737.png)
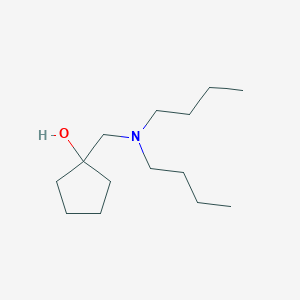
![cis-1-[(Benzyloxy)carbonyl]-4-fluoropyrrolidine-3-carboxylic acid](/img/structure/B13339743.png)
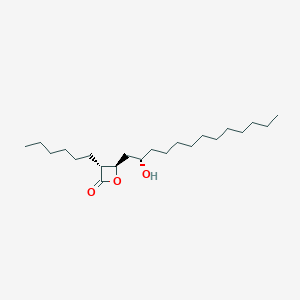
![1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13339760.png)

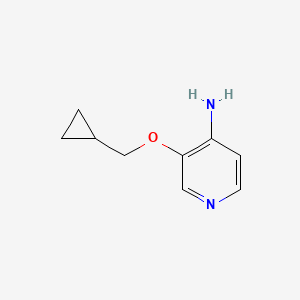
![5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B13339785.png)
